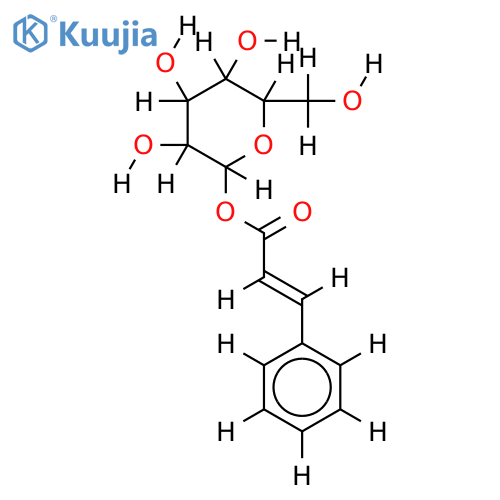Cas no 40004-96-4 (trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860)

40004-96-4 structure
商品名:trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860
trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860 化学的及び物理的性質
名前と識別子
-
- 1-O-trans-cinnamoyl-beta-D-glucopyranose
- 1-O-trans-Cinnamoyl-β-D-glucopyranose
- beta-D-glucopyranosyl cinnamate
- cinnamoyl-beta-D-glucose
- trans-cinnamoyl-O-beta-D-glucopyranoside
- 1-O-Cinnamoylglucose
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-phenylprop-2-enoate
- (2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl cinnamate
- SCHEMBL2335653
- 1-O-[(2E)-3-phenylprop-2-enoyl]-beta-D-glucopyranose
- Q27101829
- BRD-K79011636-001-01-8
- DTXSID301286331
- ACon1_001938
- CHEMBL1215106
- CS-0674793
- C04164
- 1-O-cinnamoyl-beta-D-glucopyranose
- A-D-glucopyranose
- HY-N11631
- trans-Cinnamoyl beta-D-glucoside
- MEGxp0_001981
- NCGC00179985-01
- 1-O-(trans-cinnamoyl)-beta-D-glucose
- cinnamoyl-beta-D-glucoside
- 1-O-trans-Cinnamoyl-
- AKOS040734954
- trans-cinnamoyl-beta-D-glucoside
- 40004-96-4
- CHEBI:16279
- G88987
- trans-Cinnamoyl b-D-glucoside
- DA-49188
- 1-O-trans-Cinnamoyl-I(2)-D-glucopyranose
- trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860
-
- インチ: InChI=1S/C15H18O7/c16-8-10-12(18)13(19)14(20)15(21-10)22-11(17)7-6-9-4-2-1-3-5-9/h1-7,10,12-16,18-20H,8H2/b7-6+/t10-,12-,13+,14-,15+/m1/s1
- InChIKey: CJGRGYBLAHPYOM-HOLMNUNMSA-N
- ほほえんだ: C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O
計算された属性
- せいみつぶんしりょう: 310.10525291g/mol
- どういたいしつりょう: 310.10525291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C456860-50mg |
trans-Cinnamoyl β-D-Glucoside |
40004-96-4 | 50mg |
$190.00 | 2023-05-18 | ||
| Biosynth | MC146141-10 mg |
trans-Cinnamoyl b-D-glucoside |
40004-96-4 | 10mg |
$2,395.50 | 2023-01-04 | ||
| Biosynth | MC146141-1 mg |
trans-Cinnamoyl b-D-glucoside |
40004-96-4 | 1mg |
$352.28 | 2023-01-04 | ||
| Biosynth | MC146141-5 mg |
trans-Cinnamoyl b-D-glucoside |
40004-96-4 | 5mg |
$1,497.20 | 2023-01-04 | ||
| TRC | T209780-1mg |
trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860 |
40004-96-4 | 1mg |
$485.00 | 2023-05-17 | ||
| TRC | T209780-2.5mg |
trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860 |
40004-96-4 | 2.5mg |
$780.00 | 2023-05-17 | ||
| TRC | C456860-250mg |
trans-Cinnamoyl β-D-Glucoside |
40004-96-4 | 250mg |
$844.00 | 2023-05-18 | ||
| TRC | C456860-500mg |
trans-Cinnamoyl β-D-Glucoside |
40004-96-4 | 500mg |
$ 1200.00 | 2023-09-08 | ||
| TRC | T209780-5mg |
trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860 |
40004-96-4 | 5mg |
$1610.00 | 2023-05-17 |
trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860 関連文献
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
40004-96-4 (trans-Cinnamoyl b-D-glucosideDISCONTINUED SEE C456860) 関連製品
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
